molecular formula C10H14BClO3 B581223 4-Chloro-3-isobutoxyphenylboronic acid CAS No. 1256346-37-8

4-Chloro-3-isobutoxyphenylboronic acid

Cat. No. B581223
CAS RN: 1256346-37-8
M. Wt: 228.479
InChI Key: HMVMYENCQOGANR-UHFFFAOYSA-N
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Description

4-Chloro-3-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BClO3 .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-isobutoxyphenylboronic acid is 1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3 . The molecular weight of the compound is 228.48 .

Scientific Research Applications

Crystal Structure and Supramolecular Architecture

4-Chloro-3-isobutoxyphenylboronic acid has been studied for its crystal structure and supramolecular architecture. Research shows that in the crystal structures of similar boronic acids, the molecules are held together by O−H···O interactions, and C−H···X interactions play an important role in crystal packing. These studies are fundamental for understanding the material properties and potential applications in crystal engineering and design (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Vibrational Spectra Analysis

Another area of research includes the vibrational spectra analysis of 4-chloro-3-isobutoxyphenylboronic acid and related compounds. This involves studying the Fourier transform Raman and infrared spectra, providing insights into the structural and spectroscopic characteristics of these compounds (Kurt, 2009). Such analysis is crucial for understanding the molecular properties and could have implications in materials science and chemistry.

Fluorescence Quenching Studies

Research has also focused on the fluorescence quenching properties of boronic acid derivatives, which is significant in the study of molecular interactions and could have potential applications in sensing technologies and photophysical studies (Geethanjali, Nagaraja, & Melavanki, 2015).

Applications in Polymer Synthesis

4-Chloro-3-isobutoxyphenylboronic acid has been utilized in the synthesis of polymers. Research includes the study of hybrid nanoassemblies in aqueous solutions and the formation of spherical nanoparticles with potential applications in nanotechnology and material sciences (Matuszewska et al., 2015).

Synthesis of Biologically Active Compounds

Research has also been conducted on the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions using arylboronic acids, including 4-chloro-3-isobutoxyphenylboronic acid. This research is significant in the field of medicinal chemistry and drug development (Ikram et al., 2015).

Educational Applications

In educational settings, 4-chloro-3-isobutoxyphenylboronic acid is used to teach students about high-throughput experimentation techniques in laboratory experiments, reinforcing their understanding of organic and inorganic chemistry principles (Lee, Schmink, & Berritt, 2020).

properties

IUPAC Name

[4-chloro-3-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVMYENCQOGANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681673
Record name [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-isobutoxyphenylboronic acid

CAS RN

1256346-37-8
Record name Boronic acid, B-[4-chloro-3-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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